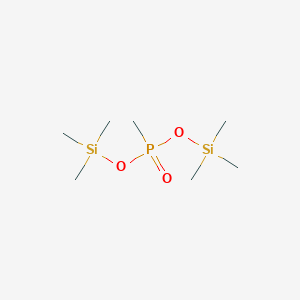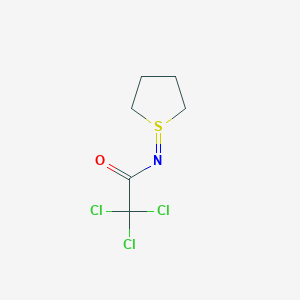
2-(3-Methyl-4-methylsulfonylphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-4-methylsulfonylphenoxy)acetic acid is a chemical compound with a unique structure that includes a methylsulfonyl group attached to a tolyl group, which is further connected to an acetic acid moiety. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)- typically involves the reaction of 4-(methylsulfonyl)-m-tolyl alcohol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)- on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methyl-4-methylsulfonylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted acetic acid compounds.
Aplicaciones Científicas De Investigación
2-(3-Methyl-4-methylsulfonylphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Mecanismo De Acción
The mechanism of action of acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)- involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory actions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methylsulfonyl)phenylacetic acid
- 2-(Methylsulfonyl)acetic acid
- Methanesulfonylacetic acid
Uniqueness
2-(3-Methyl-4-methylsulfonylphenoxy)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
15267-77-3 |
|---|---|
Fórmula molecular |
C10H12O5S |
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
2-(3-methyl-4-methylsulfonylphenoxy)acetic acid |
InChI |
InChI=1S/C10H12O5S/c1-7-5-8(15-6-10(11)12)3-4-9(7)16(2,13)14/h3-5H,6H2,1-2H3,(H,11,12) |
Clave InChI |
AZDBNCXFIOWMOS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)S(=O)(=O)C |
SMILES canónico |
CC1=C(C=CC(=C1)OCC(=O)O)S(=O)(=O)C |
Key on ui other cas no. |
15267-77-3 |
Sinónimos |
2-(3-methyl-4-methylsulfonyl-phenoxy)acetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)



